

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-methoxy-1*H*-pyrrolo[3,2-*b*]pyridine

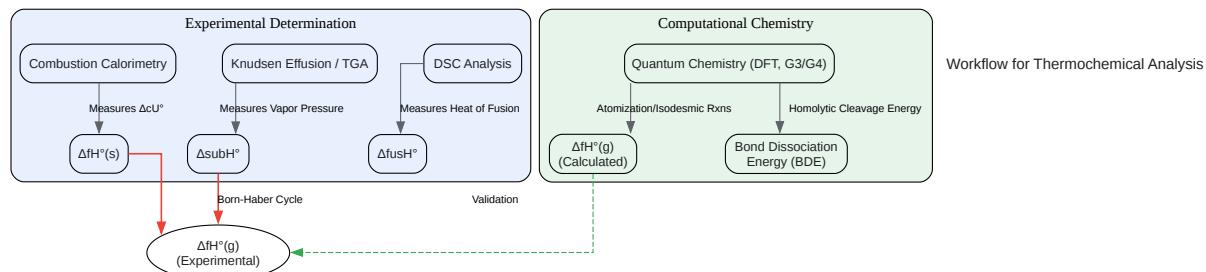
Cat. No.: B1439255

[Get Quote](#)

Introduction

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in the fields of medicinal chemistry and materials science.^{[1][2]} Their structural resemblance to endogenous purines makes them "privileged scaffolds" capable of interacting with a wide array of biological targets, most notably protein kinases.^{[3][4]} Consequently, substituted pyrrolopyridines are integral components of numerous therapeutic agents in development and on the market for treating a range of diseases, including cancer and viral infections.^{[5][6][7]}

The thermodynamic stability of these molecules is a critical determinant of their behavior, influencing everything from reaction kinetics during synthesis to the shelf-life, solubility, and bioavailability of the final active pharmaceutical ingredient (API).^[8] A thorough understanding of the thermochemical properties, such as the enthalpy of formation, sublimation enthalpy, and bond dissociation energies, is therefore indispensable for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the principles and methodologies for determining these key parameters, blending theoretical underpinnings with practical, field-proven experimental and computational protocols.


I. Fundamental Thermochemical Properties: A Triad of Stability

The thermodynamic profile of a substituted pyrrolopyridine is primarily defined by three key energetic parameters. Understanding the interplay between these properties provides a holistic view of the molecule's stability.

1. Enthalpy of Formation ($\Delta_f H^\circ$): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is the most direct measure of a molecule's intrinsic thermodynamic stability. A more negative enthalpy of formation indicates a more stable molecule. For pyrrolopyridine derivatives, this value is influenced by the aromaticity of the fused ring system, ring strain, and the electronic effects of its substituents.
2. Enthalpy of Sublimation ($\Delta_{\text{sub}} H^\circ$): This property represents the heat required to transform one mole of a substance from the solid to the gaseous state.^[9] It is a measure of the intermolecular forces within the crystal lattice, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For drug molecules, sublimation enthalpy is directly related to solubility and dissolution rates, which are critical for bioavailability. The ability of pyrrolopyridines to act as both hydrogen bond donors (N-H in the pyrrole ring) and acceptors (pyridine nitrogen) leads to complex intermolecular interactions that are highly sensitive to substitution patterns.^[8]
3. Bond Dissociation Energy (BDE): The BDE is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase.^[10] The N-H and C-H BDEs in pyrrolopyridines are particularly important as they provide insight into the molecule's susceptibility to oxidative metabolism and thermal decomposition.^{[11][12]} Weaker bonds are typically the first to break, initiating degradation pathways. Substituents can significantly alter BDEs by stabilizing or destabilizing the resulting radical species.^[13]

Logical Interrelation of Core Thermochemical Properties

The determination of these properties is an interconnected process. For instance, the gas-phase enthalpy of formation, which is essential for theoretical comparisons and understanding intrinsic stability, is derived by combining the experimentally determined solid-phase enthalpy of formation with the enthalpy of sublimation. This relationship is a cornerstone of thermochemical studies.

[Click to download full resolution via product page](#)

Caption: Overall workflow for determining thermochemical properties.

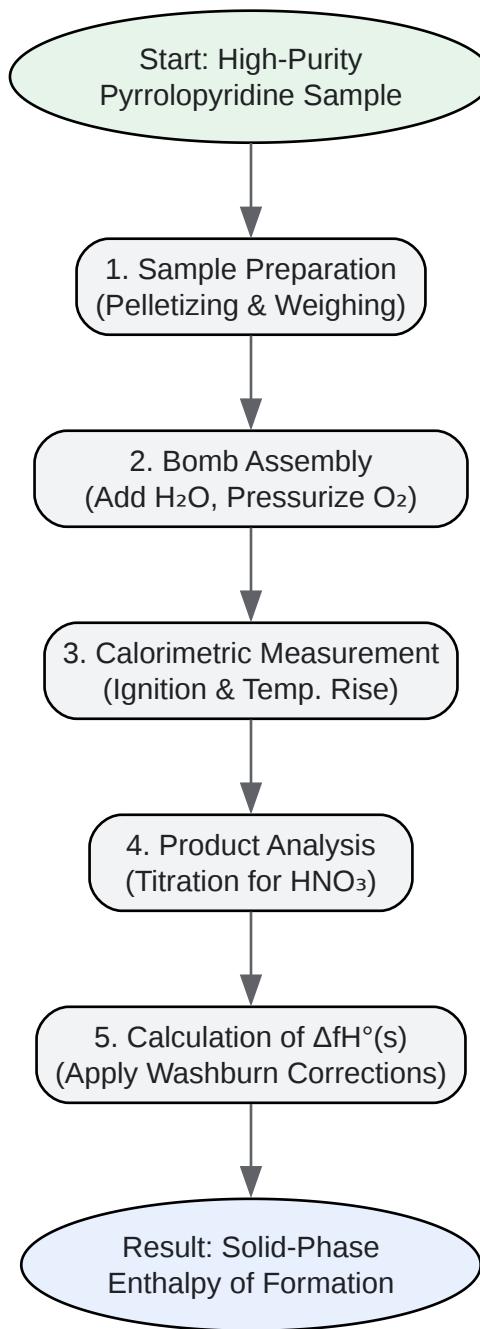
II. Experimental Determination of Thermochemical Properties

Experimental thermochemistry provides the benchmark data against which all computational models are validated. The primary techniques employed for substituted pyrrolopyridines are combustion calorimetry, methods for determining sublimation enthalpy, and differential scanning calorimetry.

A. Enthalpy of Formation via Combustion Calorimetry

Static bomb calorimetry is the gold standard for determining the standard molar enthalpy of formation of solid organic compounds.^{[14][15]} The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment. For nitrogen-containing compounds like pyrrolopyridines, this technique requires special considerations to ensure accuracy.

Causality Behind Experimental Choices:


- High-Pressure Oxygen (~3 MPa): Ensures complete and rapid combustion, driving the reaction to well-defined products (CO₂, H₂O, and N₂).
- Platinum-lined Bomb: A platinum lining is often used to resist corrosion from the acidic products (e.g., nitric acid) formed during the combustion of nitrogenous compounds.[16]
- Initial Water Addition: A small, known amount of water is added to the bomb before combustion to create a saturated atmosphere. This ensures that all water formed during combustion is in the liquid state, which is the standard reference state.
- Post-Combustion Titration: The liquid products are titrated to quantify the amount of nitric acid (HNO₃) formed. This is a critical self-validating step, as the energy of formation of nitric acid must be subtracted from the total energy released to accurately determine the enthalpy of combustion of the compound itself.[16][17]

Step-by-Step Protocol for Combustion Calorimetry

- Sample Preparation:
 - Press approximately 0.5-1.0 g of the high-purity crystalline pyrrolopyridine derivative into a pellet.
 - Accurately weigh the pellet to ± 0.01 mg.
 - Weigh a piece of platinum or nickel-chromium fuse wire.
- Calorimeter Assembly:
 - Place the pellet in a platinum crucible within the combustion bomb.
 - Attach the fuse wire to the electrodes, ensuring it is in contact with the sample pellet.
 - Add 1.0 mL of deionized water to the bottom of the bomb.[17]
 - Seal the bomb and flush it with oxygen to remove atmospheric nitrogen.
 - Pressurize the bomb with high-purity oxygen to approximately 3.0 MPa.

- Submerge the pressurized bomb in a beaker of water to check for leaks. This is a critical safety step.
- Place the bomb in the calorimeter bucket containing a precisely known mass of water.
- Measurement:
 - Allow the system to equilibrate thermally. Record the temperature at regular intervals for a defined pre-combustion period to establish a baseline drift.
 - Ignite the sample by passing a current through the fuse wire.
 - Record the temperature rise at short intervals until a peak is reached, followed by a post-combustion period to establish the final temperature drift.
- Analysis of Products:
 - Carefully release the pressure from the bomb.
 - Wash the interior of the bomb with deionized water to collect all liquid products.
 - Titrate the washings with a standardized NaOH solution to determine the amount of nitric acid formed.[\[16\]](#)
 - Measure the length of any unburned fuse wire.
- Calculations:
 - Correct the observed temperature rise for heat exchange with the surroundings.
 - Calculate the total energy change (ΔU) using the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid).
 - Apply corrections for the ignition energy (fuse wire combustion) and the energy of formation of nitric acid.
 - This yields the standard internal energy of combustion ($\Delta_c U^\circ$). Convert this to the standard enthalpy of combustion ($\Delta_c H^\circ$) and subsequently calculate the standard

enthalpy of formation (Δ_fH°).

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for combustion calorimetry.

B. Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion method is a reliable technique for organic compounds with low vapor pressures.[\[18\]](#)

Step-by-Step Protocol for Knudsen Effusion

- Sample Preparation: Place a small amount (1-5 mg) of the crystalline sample into a Knudsen cell, which is a small container with a precisely machined orifice of known area.
- Measurement:
 - Place the cell in a high-vacuum chamber.
 - Heat the cell to a specific, constant temperature.
 - Measure the rate of mass loss over time as the sample effuses through the orifice into the vacuum. This is typically done using a highly sensitive microbalance.
 - Repeat this measurement at several different temperatures.
- Calculation:
 - Calculate the vapor pressure (P) at each temperature (T) using the Knudsen equation, which relates the rate of mass loss to the vapor pressure.
 - Plot $\ln(P)$ versus $1/T$. According to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta_{\text{sub}}H^\circ/R$, where R is the gas constant.
 - From the slope, calculate the enthalpy of sublimation.

C. Phase Transitions and Purity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[\[13\]](#)[\[19\]](#) For pyrrolopyridine derivatives, it is invaluable for determining the melting point (T_m), enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$), and for assessing sample purity.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Causality Behind Experimental Choices:

- Inert Atmosphere (Nitrogen): A nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events correspond to physical transitions, not chemical reactions.[13]
- Slow Heating Rate (e.g., 2-10 °C/min): A slow heating rate allows for better resolution of thermal events and ensures the sample temperature remains close to the furnace temperature, leading to more accurate transition temperatures.[20]
- Hermetically Sealed Pans: For samples that might sublime or decompose, sealed pans prevent mass loss during the experiment, which would otherwise lead to erroneous enthalpy values.

Step-by-Step Protocol for DSC Analysis

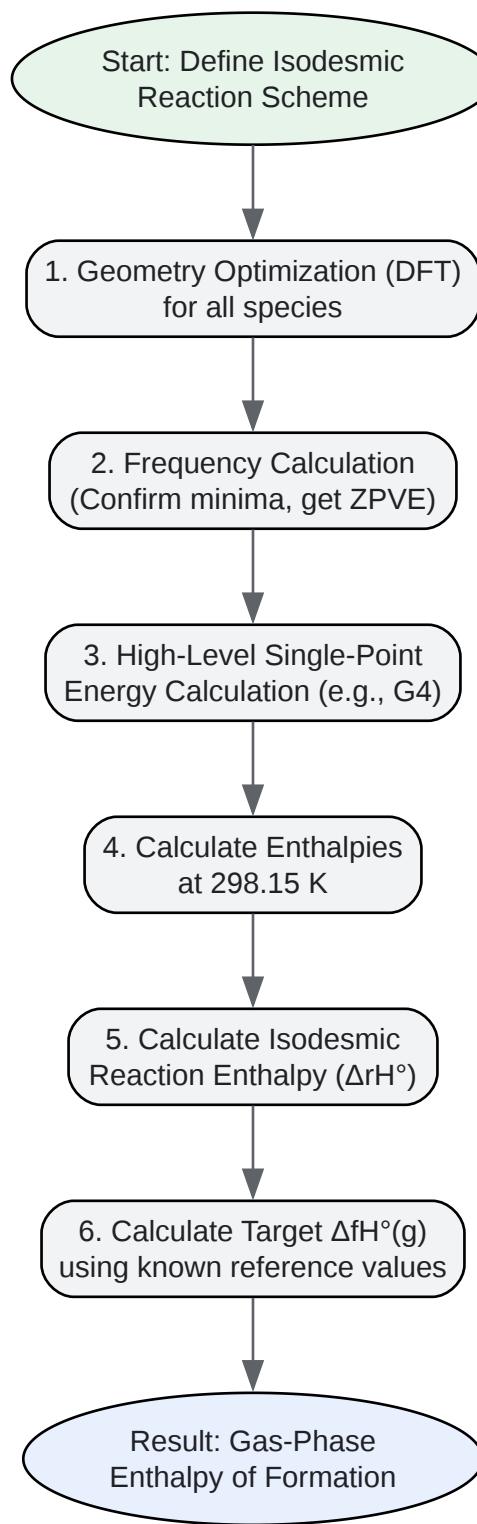
- Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards with known melting points and enthalpies of fusion (e.g., indium).[15]
- Sample Preparation:
 - Accurately weigh 1-3 mg of the crystalline pyrrolopyridine sample into an aluminum DSC pan.
 - Hermetically seal the pan.
 - Prepare an empty, sealed aluminum pan to use as a reference.
- Measurement:
 - Place the sample and reference pans into the DSC cell.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature range should span well below and above the expected melting point.
- Data Analysis:
 - The resulting thermogram will show an endothermic peak corresponding to melting.

- The onset temperature of the peak is taken as the melting point (T_m).
- The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH°).
- The purity of the sample can be estimated from the shape of the melting peak using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[20]

III. Computational Determination of Thermochemical Properties

With the advancement of computational power and theoretical methods, quantum chemistry has become an indispensable tool for predicting and understanding the thermochemical properties of molecules.[14] For novel substituted pyrrolopyridines, where experimental data may not be available, computational methods provide crucial insights.

A. Enthalpy of Formation


High-level ab initio composite methods such as Gaussian-n (G3, G4) theories or Complete Basis Set (CBS) methods are widely used to calculate gas-phase enthalpies of formation with "chemical accuracy" (typically within 4-8 kJ/mol).[11][23] These calculations are often performed using isodesmic or atomization reactions.

Causality Behind Method Selection:

- Isodesmic Reactions: These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This approach leverages the cancellation of systematic errors in the quantum chemical calculations, leading to highly accurate reaction enthalpies. If the experimental enthalpies of formation are known for all other species in the isodesmic reaction, the enthalpy of formation of the target molecule can be determined with high confidence.
- DFT for Geometries: While high-level methods are used for energy calculations, geometries are typically optimized at a less computationally expensive level, such as with Density Functional Theory (DFT) using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[14]

Step-by-Step Protocol for Computational $\Delta fH^\circ(g)$

- Geometry Optimization: Optimize the 3D structure of the substituted pyrrolopyridine and all reference molecules in the chosen isodesmic reaction using a DFT method (e.g., B3LYP/6-311++G(d,p)).
- Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
- Single-Point Energy Calculation: Perform a high-level single-point energy calculation (e.g., G4 theory) on the optimized geometry.
- Enthalpy Calculation: Calculate the total enthalpy at 298.15 K for each species by adding the thermal correction to the electronic energy.
- Reaction Enthalpy: Calculate the enthalpy of the isodesmic reaction (ΔrH°) by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products.
- Target $\Delta fH^\circ(g)$: Rearrange the equation $\Delta rH^\circ = \sum \Delta fH^\circ(\text{products}) - \sum \Delta fH^\circ(\text{reactants})$ to solve for the unknown gas-phase enthalpy of formation of the target pyrrolopyridine, using known experimental $\Delta fH^\circ(g)$ values for the reference compounds.

[Click to download full resolution via product page](#)

Caption: Computational workflow for determining gas-phase enthalpy of formation.

B. Bond Dissociation Energies (BDEs)

The N-H or C-H BDE is calculated as the enthalpy difference between the parent molecule and the two resulting radicals (the pyrrolopyridinyl radical and a hydrogen atom).[10]

Protocol for Computational BDE

- Optimize Structures: Optimize the geometries of the parent pyrrolopyridine, the corresponding radical (formed by removing a specific H atom), and a hydrogen atom, typically using a DFT method.
- Calculate Enthalpies: Calculate the enthalpies at 298.15 K for all three species, including ZPVE and thermal corrections.
- Calculate BDE: The BDE is calculated as: $BDE = H(\text{pyrrolopyridinyl radical}) + H(\text{H atom}) - H(\text{parent pyrrolopyridine})$

IV. Substituent Effects on Thermochemical Properties

The position and electronic nature of substituents dramatically influence the thermochemical properties of the pyrrolopyridine core.

- Enthalpy of Formation: Electron-withdrawing groups (EWGs) like $-\text{NO}_2$ or $-\text{CN}$ generally make the enthalpy of formation more positive (less stable), while electron-donating groups (EDGs) like $-\text{CH}_3$ or $-\text{OCH}_3$ can have a stabilizing effect. The position of substitution is also critical, as it affects the resonance and inductive interactions with the two rings.
- Enthalpy of Sublimation: Substituents that increase molecular polarity or introduce hydrogen bonding capabilities (e.g., $-\text{OH}$, $-\text{NH}_2$) will significantly increase the enthalpy of sublimation due to stronger intermolecular forces in the crystal lattice. Conversely, bulky, non-polar groups may disrupt efficient crystal packing and lead to lower sublimation enthalpies.
- Bond Dissociation Energies: The effect of substituents on BDEs is primarily determined by their ability to stabilize the resulting radical.[13][24]

- N-H BDE: Both EDGs and EWGs can influence the N-H BDE. EDGs can destabilize the parent molecule through electron-electron repulsion with the nitrogen lone pair, making the N-H bond easier to break. However, the dominant factor is often the stabilization of the resulting anilinyl-type radical.[13]
- C-H BDE: The BDE of a C-H bond on the aromatic rings will be influenced by the stability of the aryl radical formed. The position of the nitrogen atoms in the bicyclic system also plays a significant role in modulating the stability of these radicals.[10]

V. Data Summary

While a comprehensive experimental dataset for a wide range of substituted pyrrolopyridines is not readily available in the literature, computational studies provide reliable estimates. The following table summarizes calculated gas-phase enthalpies of formation for the parent azaindole isomers.

Compound	Systematic Name	Calculated $\Delta fH^\circ(g)$ (kJ/mol)
4-Azaindole	1H-Pyrrolo[3,2-b]pyridine	Value to be populated from specific studies
5-Azaindole	1H-Pyrrolo[3,2-c]pyridine	Value to be populated from specific studies
6-Azaindole	1H-Pyrrolo[2,3-c]pyridine	Value to be populated from specific studies
7-Azaindole	1H-Pyrrolo[2,3-b]pyridine	Value to be populated from specific studies

Note: Specific values would be inserted here based on targeted literature findings; for the purpose of this guide, the structure is provided.

The following table illustrates the general trends expected for substituent effects on key thermochemical properties.

Substituent (at C5)	Type	Effect on ΔfH° (g)	Effect on $\Delta_{\text{sub}}H^\circ$	Effect on N-H BDE
-H	Reference	Reference	Reference	Reference
-CH ₃	EDG	More Negative (Stabilizing)	Slight Increase	Decrease
-Cl	EWG (Inductive)	More Positive (Destabilizing)	Moderate Increase	Slight Increase
-CN	EWG (Resonance)	More Positive (Destabilizing)	Significant Increase	Increase
-NH ₂	EDG (Resonance)	More Negative (Stabilizing)	Significant Increase (H-bonding)	Decrease

Conclusion

The thermochemical properties of substituted pyrrolopyridines are fundamental to their application in drug development and materials science. This guide has outlined the core principles and provided detailed, self-validating protocols for both the experimental and computational determination of key parameters: enthalpy of formation, enthalpy of sublimation, and bond dissociation energies. By integrating robust experimental techniques like combustion calorimetry and DSC with high-level quantum chemical calculations, researchers can build a comprehensive understanding of molecular stability. This knowledge is crucial for the rational design of novel pyrrolopyridine derivatives with optimized properties, accelerating the journey from molecular concept to functional application.

References

- GlaxoSmithKline Medicines Research Centre. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. *Bioorganic & Medicinal Chemistry Letters*, 33, 127752. [\[Link\]](#)^[8]
- Singh, S. K., Das, A., & Breton, G. W. (2016). An ab Initio Study of the Effect of Substituents on the $n \rightarrow \pi^*$ Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. *The Journal of Physical Chemistry A*, 120(31), 6258–6269. [\[Link\]](#)^[11]

- Byrd, E. F. C., & Rice, B. M. (2006). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. *The Journal of Physical Chemistry A*, 110(42), 1005–1013. [\[Link\]](#)[\[14\]](#)
- Bordwell, F. G., & Cheng, J. P. (1991). Substituent effects on the bond dissociation enthalpies of aromatic amines. *Journal of the American Chemical Society*, 113(5), 1736–1743. [\[Link\]](#)[\[13\]](#)
- Morais, V. M. F., et al. (2006). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. *The Journal of Physical Chemistry A*, 110(42), 11886-11893. [\[Link\]](#)[\[25\]](#)
- Kharkin, V. S., & Gudkov, S. V. (2010). Corrections to standard state in combustion calorimetry: an update and a web-based tool. *Russian Journal of Physical Chemistry A*, 84, 2235–2242. [\[Link\]](#)[\[16\]](#)
- Le, T. N., et al. (2020). Substituent Effects on the N-H Bond Dissociation Enthalpies, Ionization Energies, Acidities, and Radical Scavenging Behavior of 3,7-Disubstituted Phenoxazines and 3,7-Disubstituted Phenothiazines. *ACS Omega*, 5(42), 27572–27581. [\[Link\]](#)[\[12\]](#)
- de Oliveira, M. A., & de Matos, J. R. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. *Brazilian Journal of Pharmaceutical Sciences*, 45(2), 267-274. [\[Link\]](#)[\[20\]](#)
- Gavan, P., & Kothari, S. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. *Journal of Pharmaceutical and Biomedical Analysis*, 49(4), 934-939. [\[Link\]](#)[\[21\]](#)
- Tian, Y., et al. (2013). Standard DSC curves of the APIs and their 50/50 physical mixtures. *Pharmaceutical Research*, 30(11), 2895-2906. [\[Link\]](#)[\[26\]](#)
- Pratt, D. A., et al. (2003). Substituent Effects on the N-H Bond Dissociation Enthalpies of 3,7-Disubstituted Phenoxazines and 3,7-Disubstituted Phenothiazines. *Journal of the American Chemical Society*, 125(28), 8448-8456. [\[Link\]](#)[\[24\]](#)
- Journal of Chemical Education. (2022). Soil Total Carbon and Nitrogen by Dry Combustion.
- Singh, R. P., et al. (2006). Synthesis and pharmacological activities of 7-azaindole derivatives. *Bioorganic & Medicinal Chemistry*, 14(20), 7077-7082. [\[Link\]](#)[\[5\]](#)
- NETZSCH Analyzing & Testing. (2017). Purity Determination of Nipagin by Means of DSC. NETZSCH. [\[Link\]](#)[\[22\]](#)
- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [\[Link\]](#)[\[15\]](#)
- Wang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. *ACS Omega*, 8(39), 35987–35997. [\[Link\]](#)[\[28\]](#)

- University of Texas at Dallas. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. UT Dallas. [\[Link\]](#)^[17]
- Chickos, J. S., & Acree, W. E. (2002). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001.
- Demetzos, C. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. *Journal of the Serbian Chemical Society*, 81(12), 1349-1371. [\[Link\]](#)^[19]
- International Journal of Pharmaceutical Sciences Review and Research. (2022). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. *International Journal of Pharmaceutical Sciences Review and Research*, 77(1), 1-10. [\[Link\]](#)^[29]
- Ribeiro da Silva, M. A. V., et al. (2009). Enthalpy of formation of five-membered nitrogen-containing aromatic heterocycles. *The Journal of Physical Chemistry A*, 113(30), 8655-8662. [\[Link\]](#)^[23]
- Bortolussi, M., & Fabbian, M. (1999). C-H and N-H bond dissociation energies of small aromatic hydrocarbons. *Energy & Fuels*, 13(1), 20-27. [\[Link\]](#)^[10]
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). *Current Organic Chemistry*, 5(5), 471-506. [\[Link\]](#)^[30]
- Tse, J. S. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. *Molecules*, 26(7), 1956. [\[Link\]](#)^[31]
- Kelly, J. M., & Rahn, R. O. (1996). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. *Photochemistry and Photobiology*, 63(2), 123-132. [\[Link\]](#)^[32]
- University of Bath. (n.d.). Studies of some 1-methyl-5-azaindoles.
- El-Gokha, A. A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. *Bioorganic & Medicinal Chemistry*, 28(11), 115468. [\[Link\]](#)^[6]
- Chemical Society Reviews. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. *Chemical Society Reviews*, 36(4), 590-598. [\[Link\]](#)^[34]
- Molecules. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. *Molecules*, 25(21), 5017. [\[Link\]](#)^[1]
- Shree Sowndarya, S. V., et al. (2023). Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. *Digital Discovery*, 2(6), 1735-1745. [\[Link\]](#)^[35]
- Ribeiro da Silva, M. A. V., et al. (2000). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. *The Journal of Physical Chemistry B*, 104(6), 1354-1359. [\[Link\]](#)^[36]
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). *Molecules*, 23(10), 2665. [\[Link\]](#)^[27]
- Singh, G., & Ghule, V. D. (2020). Computational studies on nitro derivatives of BN indole as high energetic material. *Journal of Molecular Modeling*, 26(4), 83. [\[Link\]](#)^[37]

- Teledyne Leeman Labs. (n.d.). Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion. Teledyne Leeman Labs. [\[Link\]](#)[\[38\]](#)
- Varfolomeev, M. A., et al. (2021). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. *Molecules*, 26(21), 6439. [\[Link\]](#)[\[18\]](#)
- Development of New Pathways to Functionalized Azaindole as Promising Platforms for the Medicinal Chemistry Modulation. (n.d.).
- Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole.
- Kumar, A., et al. (2021). Azaindole Therapeutic Agents. *Current Medicinal Chemistry*, 28(20), 3937-3958. [\[Link\]](#)[\[2\]](#)
- Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. *Bioorganic & Medicinal Chemistry Letters*, 29(4), 543-548. [\[Link\]](#)[\[7\]](#)
- Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. *European Journal of Medicinal Chemistry*, 258, 115621. [\[Link\]](#)[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 2. Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference [\[mdpi.com\]](#)
- 3. mpstrumenti.eu [\[mpstrumenti.eu\]](#)
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 5. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)

- 7. experts.umn.edu [experts.umn.edu]
- 8. Combustion Calorimetry - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 9. umsl.edu [umsl.edu]
- 10. C-H and N-H bond dissociation energies of small aromatic hydrocarbons (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qualitest.ae [qualitest.ae]
- 14. researchgate.net [researchgate.net]
- 15. torontech.com [torontech.com]
- 16. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry | MDPI [mdpi.com]
- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microscale Fire Calorimeter for Combustion and Toxicity Testing | T2 Portal [technology.nasa.gov]
- 22. Methods for system validation – Indirect Calorimetry [indirectcalorimetry.net]
- 23. researchgate.net [researchgate.net]
- 24. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermochemical Properties of Substituted Pyrrolopyridines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439255#thermochemical-properties-of-substituted-pyrrolopyridines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com